1-Allyl-3,7-Dimethyl-8-Sulfophenylxanthin
Übersicht
Beschreibung
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a chemical compound with the molecular formula C16H16N4O5S and a molecular weight of 376.39 g/mol. It is known for its role as a competitive antagonist at the adenosine receptors, particularly the A2 adenosine receptor . This compound is of significant interest in various scientific research fields due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: The compound’s role as an adenosine receptor antagonist makes it valuable in research on cellular signaling and neurotransmission.
Medicine: Its potential therapeutic applications include the treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive molecules.
Wirkmechanismus
Target of Action
The primary target of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is the adenosine A2 receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2 receptor has two subtypes, A2A and A2B, and plays a crucial role in many physiological processes, including neurotransmission, inflammation, and immune responses.
Mode of Action
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine acts as a weak antagonist at the adenosine A2 receptor . As an antagonist, it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by adenosine. This inhibition of the A2 receptor can influence various physiological processes where the A2 receptor is involved.
Pharmacokinetics
It is known to be a water-soluble compound , which suggests that it may have good bioavailability
Biochemische Analyse
Biochemical Properties
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine interacts with various biomolecules in biochemical reactions. It acts as an antagonist for the adenosine A2 receptor
Cellular Effects
As an adenosine A2 receptor antagonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine involves its role as an adenosine A2 receptor antagonist It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
The synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine involves several steps. One common synthetic route includes the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base, followed by sulfonation of the resulting product with sulfur trioxide or chlorosulfonic acid . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the sulfonate group, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine can be compared with other xanthine derivatives, such as caffeine, theophylline, and theobromine. While all these compounds share a similar core structure, 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is unique due to its sulfonate group and allyl substitution, which confer distinct chemical and biological properties. These differences make it a valuable compound for specific research applications where other xanthine derivatives may not be as effective.
Similar Compounds
Caffeine: A well-known stimulant found in coffee and tea.
Theophylline: Used in the treatment of respiratory diseases like asthma.
Theobromine: Found in chocolate and used for its mild stimulant effects.
Biologische Aktivität
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine (commonly abbreviated as ADSL) is a synthetic compound known for its biological activity primarily as an antagonist of adenosine receptors , particularly the adenosine A2 receptor . This article explores the compound's biological mechanisms, pharmacological properties, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : CHNOS
- Molecular Weight : 376.39 g/mol
- Structure : ADSL features a xanthine core with an allyl group and a sulfonate moiety, which enhances its solubility and receptor affinity.
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine functions primarily as a competitive antagonist at the adenosine A2 receptor. The mode of action involves:
- Binding Affinity : It binds to the A2 receptor, inhibiting the action of adenosine, a nucleoside that modulates various physiological processes including vasodilation and neurotransmission.
- Cellular Effects : By blocking adenosine signaling, ADSL can influence several cellular functions such as:
- Altered cell signaling pathways.
- Changes in gene expression.
- Modifications in cellular metabolism.
In Vitro Studies
In vitro studies have demonstrated that ADSL exhibits significant antagonistic effects on adenosine receptors:
- Adenosine Receptor Antagonism : Research indicates that ADSL has a weak antagonistic effect on the A2 receptor, which may be beneficial in conditions where adenosine's action is detrimental, such as in certain cardiovascular and neurological disorders.
In Vivo Studies
Animal models have provided insights into the therapeutic potential of ADSL:
- Cardiovascular Effects : In rodent models, ADSL administration has been linked to increased heart rate and improved cardiac output, suggesting its potential use in treating heart failure or other cardiovascular conditions.
- Neuroprotective Effects : Studies indicate that ADSL may offer neuroprotective benefits by modulating neurotransmitter release and reducing excitotoxicity associated with neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of ADSL, it is useful to compare it with other xanthine derivatives:
Compound | Primary Use | Mechanism of Action |
---|---|---|
Caffeine | Stimulant | Non-selective adenosine receptor antagonist |
Theophylline | Respiratory disease treatment | Non-selective phosphodiesterase inhibitor |
Theobromine | Mild stimulant | Non-selective adenosine receptor antagonist |
While caffeine and theophylline are well-known for their stimulant effects, ADSL's specificity for the A2 receptor may make it more suitable for targeted therapeutic applications.
Case Study 1: Cardiovascular Research
A study investigated the effects of ADSL on myocardial ischemia. The findings indicated that administration of ADSL reduced infarct size and improved recovery of cardiac function post-ischemia. This suggests a protective role against ischemic damage mediated through adenosine receptor blockade.
Case Study 2: Neuroprotection in Models of Stroke
In a model of transient focal cerebral ischemia, ADSL treatment resulted in reduced neurological deficits and lower levels of inflammatory markers compared to controls. This highlights its potential as a neuroprotective agent in stroke management.
Eigenschaften
IUPAC Name |
4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMZOKMMANFJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274303 | |
Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149981-25-9 | |
Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the effects of 8-Phenyltheophylline on seizure susceptibility?
A1: 8-Phenyltheophylline is a potent and selective adenosine A1 receptor antagonist. Adenosine, a neurotransmitter, is known to have anticonvulsant properties. Therefore, understanding how 8-Phenyltheophylline influences seizure susceptibility by blocking adenosine receptors provides valuable insights into the complex mechanisms of epilepsy and potential therapeutic targets.
Q2: What were the key findings of the study regarding 8-Phenyltheophylline and electroconvulsive seizures?
A: The study demonstrated that repeated electroconvulsive seizures (ECS) in rats led to a reduced proconvulsant effect of caffeine []. While the study focused on caffeine, it utilized 8-Phenyltheophylline as a tool to investigate the role of adenosine A1 receptors in this phenomenon. The researchers found that the decrease in caffeine's proconvulsant effect after ECS was not due to changes in adenosine A1 receptor sensitivity, as the effects of 8-Phenyltheophylline remained consistent. This suggests that other mechanisms, beyond adenosine A1 receptor antagonism, contribute to the altered seizure susceptibility following ECS.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.